Potassium trifluoro[3-(2-methoxyethoxy)phenyl]boranuide
Overview
Description
. This compound is known for its stability and reactivity, making it a valuable reagent in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of potassium trifluoro[3-(2-methoxyethoxy)phenyl]boranuide typically involves the reaction of 3-(2-methoxyethoxy)phenylboronic acid with potassium fluoride under specific conditions. The reaction is usually carried out in an aprotic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile at elevated temperatures.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is common to optimize the production process.
Chemical Reactions Analysis
Types of Reactions: Potassium trifluoro[3-(2-methoxyethoxy)phenyl]boranuide undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form corresponding phenylboronic acids.
Reduction: Reduction reactions can lead to the formation of boronic esters.
Substitution: It can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Nucleophiles like amines and alcohols are typically employed.
Major Products Formed:
Oxidation: Phenylboronic acids
Reduction: Boronic esters
Substitution: Substituted phenylboronic acids or esters
Scientific Research Applications
Potassium trifluoro[3-(2-methoxyethoxy)phenyl]boranuide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis.
Biology: The compound is utilized in the study of enzyme inhibitors and as a tool in biochemical assays.
Industry: It is used in the production of advanced materials and in environmental research for detecting and removing pollutants.
Mechanism of Action
The mechanism by which potassium trifluoro[3-(2-methoxyethoxy)phenyl]boranuide exerts its effects involves its interaction with various molecular targets and pathways. In Suzuki-Miyaura coupling reactions, the compound acts as a boron reagent that facilitates the transmetalation step, where the boron atom transfers the organic group to the palladium catalyst. This process is crucial for forming carbon-carbon bonds in organic molecules.
Comparison with Similar Compounds
Potassium trifluoro[3-(2-methoxyethoxy)phenyl]boranuide is unique compared to other similar compounds due to its stability and reactivity. Some similar compounds include:
Potassium trifluoroborate salts: These are also used in cross-coupling reactions but may have different reactivity profiles.
Phenylboronic acids: These compounds are less reactive and require different conditions for similar reactions.
Properties
IUPAC Name |
potassium;trifluoro-[3-(2-methoxyethoxy)phenyl]boranuide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BF3O2.K/c1-14-5-6-15-9-4-2-3-8(7-9)10(11,12)13;/h2-4,7H,5-6H2,1H3;/q-1;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQTPFMOYDZCWMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC(=CC=C1)OCCOC)(F)(F)F.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BF3KO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.